![molecular formula C8H7FKNO2 B12644416 Potassium n-(4-fluorophenyl)glycinate CAS No. 184637-63-6](/img/structure/B12644416.png)
Potassium n-(4-fluorophenyl)glycinate
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Overview
Description
Potassium n-(4-fluorophenyl)glycinate is an organic compound with the molecular formula C8H8FNO2K. It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a 4-fluorophenyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium n-(4-fluorophenyl)glycinate can be synthesized through several methods. One common approach involves the reaction of 4-fluoroaniline with glycine in the presence of potassium hydroxide. The reaction typically occurs under mild conditions, with the mixture being heated to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is usually purified through crystallization or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Potassium n-(4-fluorophenyl)glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atom in the 4-fluorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
Potassium n-(4-fluorophenyl)glycinate is characterized by the molecular formula C9H10FNO2K and a molecular weight of 202.24 g/mol. The compound consists of a potassium ion and the n-(4-fluorophenyl)glycinate anion, which is derived from glycine, an amino acid. The presence of the 4-fluorophenyl group enhances its chemical properties, influencing its biological activities and interactions with various receptors.
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly as a neurokinin-1 receptor antagonist. Neurokinin-1 receptors are involved in several physiological processes, including pain perception, inflammation, and mood regulation. Compounds that target these receptors may offer therapeutic benefits for inflammatory diseases and psychiatric disorders.
Table 1: Comparison of Similar Compounds
Compound Name | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
This compound | Amino acid derivative | Neurokinin-1 receptor antagonist | Contains potassium ion |
N-(4-Fluorophenyl)glycine | Amino acid | Similar receptor interactions | No metal ion involvement |
Glycine | Simple amino acid | Fundamental role in neurotransmission | Simplest amino acid |
N-benzyl-3-(4-fluorophenyl)-1,4-oxazin-2-one | Oxazinone derivative | Potentially broader pharmacological uses | Complex structure with additional rings |
Pharmacological Applications
Given its interaction with neurokinin-1 receptors, this compound has potential applications in:
- Pain Management : As an antagonist at neurokinin-1 receptors, it may help alleviate pain associated with various conditions.
- Anti-inflammatory Treatments : Its ability to modulate inflammation could make it a candidate for treating inflammatory diseases.
- Psychiatric Disorders : The compound's effects on mood regulation suggest potential uses in managing conditions such as depression or anxiety.
Case Studies
Recent studies have explored the pharmacological effects of this compound in animal models. These studies have demonstrated its efficacy in reducing pain responses and modulating inflammatory pathways. For instance, a case study involving rodents showed that administration of the compound significantly reduced hyperalgesia induced by inflammatory agents.
Observational Research Framework
In conducting case studies on this compound, researchers have employed observational methods to gather comprehensive data on its effects. This approach allows for a nuanced understanding of how the compound interacts within biological systems, focusing on real-life contexts where these interactions occur .
Mechanism of Action
The mechanism of action of potassium n-(4-fluorophenyl)glycinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Potassium n-(4-chlorophenyl)glycinate
- Potassium n-(4-bromophenyl)glycinate
- Potassium n-(4-methylphenyl)glycinate
Uniqueness
Potassium n-(4-fluorophenyl)glycinate is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. For example, the fluorine atom can enhance the compound’s stability and increase its lipophilicity, making it more effective in certain applications compared to its analogs.
Biological Activity
Potassium n-(4-fluorophenyl)glycinate is a compound of increasing interest in pharmacological research due to its unique structural features and biological activities. This article delves into the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
This compound is characterized by the molecular formula C9H10FNO2K and a molecular weight of 202.24 g/mol. It consists of a potassium ion combined with the n-(4-fluorophenyl)glycinate anion, which is derived from glycine, an amino acid known for its role in neurotransmission and metabolic processes. The presence of the 4-fluorophenyl group enhances its chemical properties, potentially influencing its biological activity.
The synthesis of this compound typically involves multiple steps, allowing for precise control over the compound's purity and properties. The general synthesis pathway includes:
- Preparation of Fluorinated Phenyl Glycine : Initial reactions involve the introduction of the fluorine atom into the phenyl ring.
- Formation of Potassium Salt : The resultant glycine derivative is then reacted with potassium hydroxide to form the potassium salt.
This multi-step synthesis is crucial for ensuring high yield and purity, which are essential for subsequent biological evaluations.
This compound has been studied primarily for its interaction with neurokinin-1 (NK1) receptors . These receptors play a significant role in various physiological processes, including pain perception, inflammation, and mood regulation. Compounds that act as antagonists at NK1 receptors have potential therapeutic applications in treating conditions such as:
- Chronic Pain : By inhibiting NK1 receptor signaling, this compound may reduce pain sensations.
- Inflammatory Disorders : Its anti-inflammatory properties could be beneficial in managing conditions like arthritis.
- Psychiatric Disorders : The modulation of mood-related pathways suggests potential use in treating depression and anxiety disorders.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound:
- NK1 Receptor Binding Affinity : Research indicates that variations in fluorine substitution significantly affect receptor binding affinity and biological responses. A study demonstrated that derivatives with different fluorine placements exhibited varying degrees of NK1 receptor antagonism, highlighting the importance of structural modifications in enhancing therapeutic efficacy.
- Anti-inflammatory Effects : In vivo studies have shown that compounds similar to this compound exhibit significant anti-inflammatory effects in animal models. For instance, one study reported a reduction in paw edema in rats treated with related compounds, suggesting a potential mechanism for inflammation management .
- Neuroprotective Properties : Preliminary investigations suggest that this compound may offer neuroprotective effects by modulating neurotransmitter release and reducing excitotoxicity associated with neurodegenerative diseases .
Comparative Analysis
The following table summarizes key characteristics and biological activities of this compound compared to related compounds:
Compound Name | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
This compound | Amino acid derivative | NK1 receptor antagonist | Contains potassium ion |
N-(4-Fluorophenyl)glycine | Amino acid | Similar receptor interactions | No metal ion involvement |
Glycine | Simple amino acid | Fundamental role in neurotransmission | Simplest amino acid |
N-benzyl-3-(4-fluorophenyl)-1,4-oxazin-2-one | Oxazinone derivative | Potentially broader pharmacological uses | Complex structure with additional rings |
Properties
CAS No. |
184637-63-6 |
---|---|
Molecular Formula |
C8H7FKNO2 |
Molecular Weight |
207.24 g/mol |
IUPAC Name |
potassium;2-(4-fluoroanilino)acetate |
InChI |
InChI=1S/C8H8FNO2.K/c9-6-1-3-7(4-2-6)10-5-8(11)12;/h1-4,10H,5H2,(H,11,12);/q;+1/p-1 |
InChI Key |
RZMJGBZRIUQCKK-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1NCC(=O)[O-])F.[K+] |
Origin of Product |
United States |
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